molecular formula C12H19N B8694783 2-Phenylhexan-2-amine

2-Phenylhexan-2-amine

Cat. No.: B8694783
M. Wt: 177.29 g/mol
InChI Key: CNFNXDFPHOSBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Butyl-alpha-methylbenzylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a methyl group attached to the alpha position of a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing 2-Phenylhexan-2-amine involves the reductive amination of a suitable ketone or aldehyde with an amine. For instance, the reaction of butylbenzyl ketone with methylamine in the presence of a reducing agent like sodium cyanoborohydride can yield the desired amine.

    Leuckart Reaction: Another method involves the Leuckart reaction, where the corresponding ketone is reacted with formamide and then reduced to form the amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-Butyl-alpha-methylbenzylamine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

Alpha-Butyl-alpha-methylbenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Phenylhexan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function.

Comparison with Similar Compounds

    Alpha-Methylbenzylamine: Similar in structure but lacks the butyl group.

    Alpha-Ethyl-alpha-methylbenzylamine: Contains an ethyl group instead of a butyl group.

    Alpha-Phenylethylamine: Lacks the methyl and butyl groups but has a similar benzylamine core.

Uniqueness: Alpha-Butyl-alpha-methylbenzylamine is unique due to the presence of both butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-phenylhexan-2-amine

InChI

InChI=1S/C12H19N/c1-3-4-10-12(2,13)11-8-6-5-7-9-11/h5-9H,3-4,10,13H2,1-2H3

InChI Key

CNFNXDFPHOSBHM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C1=CC=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of MeCeCl2 was prepared as described in Example 1 from 7.5 g (20 mmol) of cerium chloride heptahydrate, 40 mL of tetrahydrofuran, and 14 mL of 1.4M methyllithium in ether (20 mmol). To this was added below -60° a solution of 1.35 g (8.4 mmol) of valerophenone imine in 5 mL of tetrahydrofuran. The mixture was stirred in a dry ice-acetone bath for 3 hours, treated below -40° slowly with 12 mL of conc. ammonium hydroxide solution, and allowed to come to room temperature. Celite™ was added, the mixture was filtered, and the solids were washed several times with methylene chloride. The dried organic layer of the filtrates was concentrated. The crude product (1.39 g) still contained ca. 10% unreacted imine as shown by 1H NMR spectroscopy. The product was dissolved in toluene and stirred with 3% phosphoric acid for 2 hours. The toluene layer was washed twice with water, and the combined aqueous phases were washed once with toluene and made basic with conc. ammonium hydroxide solution. Extraction with methylene chloride and short-path distillation of the crude product gave 0.83 g (56%) of the title compound., distilling at a bath temperature of 110° (0.005 mm). 1H NMR (in CDCl3) ∂ 0.8 (t, J=7 Hz, 3H), 1.0-1.3 (m, 4H); 1.4 (s, 3H), 1.5 (br, 2H), 1.6-1.8 (m, 2H), 7.2-7.5 (m, 5H). The hydrochloride had mp 153°-156° after crystallization from acetonitrile.
Name
cerium chloride heptahydrate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mmol
Type
reactant
Reaction Step Three
Name
valerophenone imine
Quantity
1.35 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Yield
56%

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